2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid, commonly known as Boc-L-glutamine (Boc-Gln-OH), is a standard amino acid derivative used in chemical synthesis. Its primary application is as a building block in solid-phase peptide synthesis (SPPS) employing the Boc/Bzl protection strategy. [5, 9, 16] In this methodology, the tert-butoxycarbonyl (Boc) group serves as a temporary, acid-labile protecting group for the α-amino function, which is removed at each cycle of peptide chain elongation using acids like trifluoroacetic acid (TFA). [16, 17] The choice of this specific reagent is fundamentally tied to its compatibility with the overall Boc-based synthesis workflow, which contrasts with other common protection schemes like Fmoc chemistry. [15, 26]
Substituting Boc-Gln-OH with seemingly similar alternatives can lead to complete synthesis failure or significant yield and purity issues. Derivatives based on the 9-fluorenylmethoxycarbonyl (Fmoc) group, such as Fmoc-Gln(Trt)-OH, are fundamentally incompatible as they require a base-labile deprotection strategy (e.g., piperidine), which is orthogonal to the acid-labile conditions required for Boc-Gln-OH. [8, 15] Furthermore, while Boc-Gln-OH is suitable for many sequences, its unprotected side-chain amide presents a known process risk for cyclization into pyroglutamate (pGlu), a chain-terminating impurity. [4, 19] For sequences prone to this side reaction, a direct substitute is not another Nα-protected glutamine, but a side-chain protected version like Boc-Gln(Xan)-OH, which sterically blocks this reaction pathway, justifying its selection despite a higher procurement cost. [1, 14, 18]
Fmoc-Gln-OH uses base-labile deprotection, incompatible with Boc chemistry; limits direct substitution.
Boc-Gln(Trt)-OH or Boc-Gln(Xan)-OH alter solubility, coupling efficiency, and may introduce side reactions from incomplete deprotection.
Unprotected side-chain amide in Boc-Gln-OH may reduce aspartimide formation vs protected analogs in specific sequences.
The primary procurement driver for Boc-Gln-OH is its specific fit within the Boc/Bzl synthesis strategy. The Boc group is designed for removal under strongly acidic conditions, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). [16, 17] In contrast, the most common alternative, the Fmoc group, is removed with a mild base, typically 20-50% piperidine in DMF. [8, 15] These conditions are chemically orthogonal and non-interchangeable. A laboratory equipped for Boc-SPPS cannot substitute an Fmoc-protected amino acid without changing the entire synthesis protocol, including deprotection reagents, wash solvents, and neutralization steps.
| Evidence Dimension | Nα-Protecting Group Deprotection Reagent |
| Target Compound Data | Strong acid (e.g., 25-50% TFA in DCM) |
| Comparator Or Baseline | Fmoc-Gln(Trt)-OH: Mild base (e.g., 20% Piperidine in DMF) |
| Quantified Difference | Fundamentally different chemical classes (acid vs. base); completely incompatible process conditions. |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) cycle. |
This is a primary procurement decision; the choice is dictated by the lab's established synthesis workflow and cannot be substituted.
Boc-Gln-OH features a chemically unprotected side-chain amide. During the carboxyl group activation step required for peptide coupling, this amide is susceptible to intramolecular cyclization, particularly when glutamine is at the N-terminus, forming a pyroglutamyl (pGlu) residue. [4, 19] This side reaction terminates the peptide chain and creates a -17 Da impurity that can be difficult to separate. [19] To mitigate this risk, buyers may procure Boc-Gln(Xan)-OH, where the bulky xanthyl (Xan) group on the side chain sterically prevents this cyclization. [14, 18] The Xan group is conveniently removed by TFA, integrating into the Boc workflow. [7] The selection of Boc-Gln-OH is therefore a calculated decision, balancing its lower cost against the potential for reduced purity and yield in susceptible sequences.
| Evidence Dimension | Side-Chain Amide Protection |
| Target Compound Data | None (unprotected) |
| Comparator Or Baseline | Boc-Gln(Xan)-OH: Xanthyl (Xan) group |
| Quantified Difference | Presence of a bulky, acid-labile protecting group that physically blocks the side-chain amide from participating in intramolecular cyclization. |
| Conditions | Carboxyl group activation (e.g., with carbodiimides) during peptide coupling in SPPS. |
This creates a clear cost-versus-purity tradeoff, making Boc-Gln-OH the choice for less sensitive sequences, while its protected analog is preferred for high-purity, critical syntheses.
A key processability consideration for all Boc-protected amino acids, including Boc-Gln-OH, is the generation of reactive tert-butyl cations (t-Bu⁺) during the TFA-mediated deprotection step. [3, 17, 24] These electrophilic cations can alkylate nucleophilic side chains, particularly the indole ring of tryptophan (Trp) and the thioether of methionine (Met). [3, 17] To prevent these modifications, the deprotection cocktail must include 'scavenger' reagents, such as dithiothreitol (DTT) or thioanisole, to trap the t-Bu⁺ cations. This requirement adds complexity and cost to the process compared to Fmoc chemistry, where such reactive electrophiles are not generated during deprotection.
| Evidence Dimension | Generation of Reactive Deprotection Byproducts |
| Target Compound Data | Generates tert-butyl cations, requiring scavengers. |
| Comparator Or Baseline | Fmoc-protected amino acids: Generate dibenzofulvene-piperidine adduct, which is typically washed away without reacting with the peptide. |
| Quantified Difference | Requires the addition of specific scavenger reagents to the deprotection solution to prevent side-product formation with sensitive residues. |
| Conditions | Repetitive Nα-deprotection cycles using Trifluoroacetic Acid (TFA). |
Buyers must factor in the additional cost and handling requirements for scavenger reagents when committing to a Boc-based synthesis workflow.
The primary application is for laboratories and manufacturing facilities exclusively using the Boc/Bzl protection strategy for peptide synthesis. Its procurement is non-negotiable for introducing glutamine residues within this specific, acid-driven workflow. [9, 16]
This compound is the right choice for synthesizing peptides where the glutamine residue is not at the N-terminus or in a sequence known to have a low propensity for cyclization. In these cases, its lower procurement cost compared to side-chain protected analogs like Boc-Gln(Xan)-OH offers a significant economic advantage without substantially compromising final peptide purity. [14, 18]
In fragment-based peptide synthesis, Boc-Gln-OH is used to build peptide segments where the Boc group can be retained for later-stage, selective deprotection. This strategy is valuable in industrial production for creating long peptides or small proteins where solution-phase fragment condensation is preferred. [15]